molecular formula C22H23N5O2S2 B10873883 2-({2-[(6-Phenyl-1,2,4-triazin-3-yl)sulfanyl]butanoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

2-({2-[(6-Phenyl-1,2,4-triazin-3-yl)sulfanyl]butanoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B10873883
M. Wt: 453.6 g/mol
InChI Key: SATGJAHDUQAKKB-UHFFFAOYSA-N
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Description

2-({2-[(6-Phenyl-1,2,4-triazin-3-yl)sulfanyl]butanoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound that features a unique combination of triazine and benzothiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({2-[(6-Phenyl-1,2,4-triazin-3-yl)sulfanyl]butanoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multiple steps. One common approach is to start with the preparation of the triazine and benzothiophene intermediates, followed by their coupling under specific conditions. For instance, the triazine moiety can be synthesized through the reaction of phenylhydrazine with cyanuric chloride, while the benzothiophene moiety can be prepared via cyclization reactions involving thiophene derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-({2-[(6-Phenyl-1,2,4-triazin-3-yl)sulfanyl]butanoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the triazine ring, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Sodium methoxide, potassium tert-butoxide, and other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-({2-[(6-Phenyl-1,2,4-triazin-3-yl)sulfanyl]butanoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-({2-[(6-Phenyl-1,2,4-triazin-3-yl)sulfanyl]butanoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-({2-[(6-Phenyl-1,2,4-triazin-3-yl)sulfanyl]butanoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide stands out due to its unique combination of triazine and benzothiophene moieties. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C22H23N5O2S2

Molecular Weight

453.6 g/mol

IUPAC Name

2-[2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]butanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C22H23N5O2S2/c1-2-16(31-22-24-12-15(26-27-22)13-8-4-3-5-9-13)20(29)25-21-18(19(23)28)14-10-6-7-11-17(14)30-21/h3-5,8-9,12,16H,2,6-7,10-11H2,1H3,(H2,23,28)(H,25,29)

InChI Key

SATGJAHDUQAKKB-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NC1=C(C2=C(S1)CCCC2)C(=O)N)SC3=NC=C(N=N3)C4=CC=CC=C4

Origin of Product

United States

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